1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups. The compound has a molecular formula of C10H11F4NO and a molecular weight of 237.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using stable and environmentally benign organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and in the development of new materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]}: This compound also belongs to the class of trifluoromethylbenzenes and shares similar structural features.
Other Trifluoromethylbenzenes: Compounds with trifluoromethyl groups attached to a benzene ring exhibit similar chemical properties and reactivity.
Uniqueness
1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F4NO |
---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3 |
InChI Key |
IPPPNSBXUUUJKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)C(F)(F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.